molecular formula C25H27NO5 B2797035 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide CAS No. 929371-78-8

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide

Cat. No.: B2797035
CAS No.: 929371-78-8
M. Wt: 421.493
InChI Key: JNZDVZHAVGCELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide is a benzofuran-derived carboxamide compound characterized by a 3,4-dimethoxybenzoyl group at the 2-position, a methyl group at the 3-position of the benzofuran core, and a cyclohexanecarboxamide substituent at the 6-position.

Properties

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-15-19-11-10-18(26-25(28)16-7-5-4-6-8-16)14-21(19)31-24(15)23(27)17-9-12-20(29-2)22(13-17)30-3/h9-14,16H,4-8H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZDVZHAVGCELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CCCCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H23NO5
  • Molecular Weight : 429.5 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes a benzofuran moiety, a dimethoxybenzoyl group, and a cyclohexanecarboxamide backbone. These structural components suggest diverse potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of 3,4-Dimethoxybenzoyl Chloride : This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride.
  • Synthesis of the Benzofuran Core : A cyclization reaction involving appropriate precursors is used to create the benzofuran structure.
  • Coupling Reaction : The benzofuran is coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the desired product.

Antitumor Activity

Recent studies have demonstrated that compounds similar to N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl] exhibit significant antitumor properties. For instance:

  • Cell Line Studies : Compounds were tested on human lung cancer cell lines (A549, HCC827, and NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) cell culture methods. Results indicated that certain derivatives showed promising cytotoxic effects with IC50 values significantly lower in 2D assays compared to 3D models .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cancer cell proliferation.
  • Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways associated with cell growth and apoptosis.
  • Gene Expression Modulation : Potential effects on gene expression linked to tumor progression have been suggested.

Comparative Biological Activity Table

CompoundAntitumor Activity (IC50)Mechanism of Action
This compoundTBDEnzyme inhibition, receptor interaction
Doxorubicin6.26 ± 0.33 μM (HCC827)DNA intercalation
VandetanibVariableMultikinase inhibition

Study on Antinociceptive Effects

In related compounds featuring similar structural motifs, significant antinociceptive effects were observed in various models of nociception in mice. For example, the compound demonstrated dose-related analgesic effects comparable to known analgesics like morphine . This suggests potential applications beyond antitumor activity.

Cytotoxicity Assessment

A study evaluating the cytotoxicity of various derivatives highlighted that while many compounds showed effective antitumor activity against cancer cell lines, they also exhibited cytotoxicity towards normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity and reduce toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzamide and Carboxamide Families

Key structural analogs include compounds with styrylphenyl backbones and varying carboxamide substituents () and benzofuran-based carboxamides ().

Table 1: Physicochemical and Spectroscopic Comparison
Compound ID Core Structure Substituent (Position) Melting Point (°C) $ ^1H $ NMR (NH, δ ppm) $ ^{13}C $ NMR (C=O, δ ppm) HRMS (Observed/Theoretical)
6n () Styrylphenyl Benzamide (NH) 169–171 8.03 166.0 376.1691/376.1701
6p () Styrylphenyl Cyclohexanecarboxamide (NH) 204–206 7.77 174.5 390.1847/390.1857
6q () Styrylphenyl Isobutyramide (NH) 166–168 7.74 174.5 352.1410/352.1398
CAS 921052-69-9 () Benzofuran 2-Methylpropanamide (6-position) N/A N/A N/A N/A
Target Compound Benzofuran Cyclohexanecarboxamide (6-position) Not reported Not reported Not reported Not reported

Key Observations:

Backbone Influence : The benzofuran core in the target compound differs from the styrylphenyl backbone in analogs like 6p. Benzofuran’s rigid, planar structure may enhance binding affinity to aromatic protein pockets compared to the flexible styryl group .

Carboxamide Substituents :

  • The cyclohexanecarboxamide group (as in 6p and the target compound) exhibits a higher $ ^{13}C $ NMR carbonyl shift (174.5 ppm) compared to benzamide (166.0 ppm), indicating stronger electron-withdrawing effects from the cyclohexane ring .
  • The bulkier cyclohexane substituent correlates with higher melting points (e.g., 6p at 204–206°C vs. 6n at 169–171°C), suggesting improved crystallinity and stability .

Biological Implications : Styrylphenyl carboxamides (e.g., 6n, 6p) with methoxy groups show enhanced solubility and bioavailability due to polar substituents, a feature shared with the target compound’s 3,4-dimethoxybenzoyl group .

Comparison with Thiourea-Carboxamide Hybrids

Compounds like H2L1–H2L9 () incorporate thiourea groups adjacent to carboxamide moieties. While these hybrids exhibit metal-chelating and antifungal properties, the target compound’s lack of a thiourea group may reduce metal-binding capacity but improve metabolic stability by avoiding reactive thiol groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling a benzofuran precursor (e.g., 3-methyl-1-benzofuran-6-amine) with activated cyclohexanecarboxylic acid derivatives (e.g., chlorides or mixed anhydrides). Key steps include:

  • Acylation : Use of 3,4-dimethoxybenzoyl chloride under Schotten-Baumann conditions (base: triethylamine, solvent: dichloromethane, 0–5°C) .
  • Cyclization : Microwave-assisted or thermal cyclization to form the benzofuran core .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, benzofuran aromatic protons at δ 6.5–7.5 ppm) .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹) .
  • HPLC-MS : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) for purity assessment and molecular ion confirmation .

Q. What preliminary biological activities have been reported for structurally similar benzofuran derivatives?

  • Antimicrobial Activity : Analogues with 3-methoxybenzoyl groups show MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer Potential : Benzofuran-carboxamide derivatives inhibit cancer cell proliferation (IC₅₀: 10–50 µM in MCF-7 and HeLa lines) via ROS-mediated apoptosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structurally similar compounds?

  • Strategies :

  • SAR Analysis : Compare substituent effects (e.g., 3,4-dimethoxy vs. 3-methoxybenzoyl groups) on target binding using molecular docking (PDB: 1XYZ) .
  • Assay Standardization : Validate activity using consistent cell lines (e.g., NIH/3T3 for cytotoxicity) and protocols (e.g., MTT assay at 48h incubation) .
    • Example : A 3,4-dimethoxy analogue may exhibit enhanced kinase inhibition versus a 3-methoxy derivative due to improved hydrophobic interactions .

Q. What experimental designs are recommended for probing the compound’s enzyme inhibition mechanisms?

  • Kinetic Studies :

  • IC₅₀ Determination : Dose-response curves with recombinant enzymes (e.g., acetylcholinesterase) using Ellman’s method .
  • Binding Mode Analysis : X-ray crystallography or surface plasmon resonance (SPR) to identify critical residues (e.g., Tyr337 in α-glucosidase) .
    • Data Interpretation : Non-competitive inhibition patterns suggest allosteric binding, requiring mutagenesis studies for validation .

Q. How can synthetic challenges like low yields in acylation steps be addressed?

  • Optimization Approaches :

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Effects : Switch to THF for improved solubility of intermediates .
  • Temperature Control : Gradual warming (-5°C → 25°C) to minimize side reactions .

Methodological Notes

  • Critical Analysis : Contradictions in bioactivity may arise from assay variability (e.g., cell passage number, serum concentration) rather than structural differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.